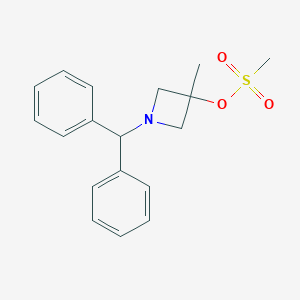

1-Benzhydryl-3-methylazetidin-3-yl methanesulfonate

Description

1-Benzhydryl-3-methylazetidin-3-yl methanesulfonate (CAS 133891-87-9) is a sulfonate ester featuring a benzhydryl (diphenylmethyl) group and a methyl substituent on the azetidine ring. This compound is synthesized via methanesulfonylation of the corresponding azetidin-3-ol precursor, a common strategy for introducing sulfonate leaving groups in organic synthesis . It is commercially available with 95% purity and is typically stocked in gram-scale quantities, reflecting its utility in research and industrial applications .

Structurally, the compound combines the rigidity of the azetidine ring with the steric bulk of the benzhydryl group, which may influence its reactivity and selectivity in synthetic pathways.

Properties

IUPAC Name |

(1-benzhydryl-3-methylazetidin-3-yl) methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO3S/c1-18(22-23(2,20)21)13-19(14-18)17(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,17H,13-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLYCKHOZSJZTKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3)OS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20435097 | |

| Record name | 1-Benzhydryl-3-methylazetidin-3-yl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20435097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133891-87-9 | |

| Record name | 3-Azetidinol, 1-(diphenylmethyl)-3-methyl-, 3-methanesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133891-87-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Benzhydryl-3-methylazetidin-3-yl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20435097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Benzhydryl-3-methylazetidin-3-yl methanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Scheme and Reagents

The most widely documented route involves the reaction of 1-benzhydryl-3-methylazetidin-3-ol with methanesulfonyl chloride (MsCl) under basic conditions. Key reagents and conditions include:

| Component | Specification |

|---|---|

| Base | Triethylamine (Et₃N) or K₃PO₄ |

| Solvent | Toluene or acetonitrile |

| Temperature | 20–75°C |

| Reaction Time | 4–20 hours |

The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the azetidin-3-ol intermediate is replaced by the methanesulfonate group. A phase-transfer catalyst, such as tris(dioxa-3,6-heptyl)amine (TDA-1), is often employed to enhance reaction efficiency.

Stepwise Synthesis Protocol

-

Preparation of 1-Benzhydryl-3-methylazetidin-3-ol :

-

Methanesulfonation :

-

The azetidin-3-ol derivative is dissolved in acetonitrile, followed by dropwise addition of MsCl at 0–5°C.

-

Triethylamine is added to scavenge HCl, maintaining the reaction pH > 8.

-

The mixture is stirred at 20–25°C for 12 hours, yielding a white precipitate.

-

-

Purification :

Method 2: One-Pot Synthesis with In Situ Generation

Streamlined Approach

A patent-derived one-pot method eliminates isolation of intermediates:

-

Simultaneous Ring Formation and Methanesulfonation :

-

A mixture of benzhydrylamine, epichlorohydrin, and MsCl is heated in toluene at 80°C for 4 hours.

-

Tripotassium phosphate and sodium iodide are added to catalyze azetidine ring closure.

-

-

Key Advantages :

Comparative Data: Method 1 vs. Method 2

| Parameter | Method 1 | Method 2 |

|---|---|---|

| Yield | 72–79% | 81% |

| Reaction Time | 16–20 hours | 8–10 hours |

| Purity (HPLC) | 95–97% | 98% |

| Solvent Consumption | High | Moderate |

Optimization Strategies for Industrial Scalability

Solvent Selection

Base Optimization

Temperature Control

-

Low-Temperature Methanesulfonation :

Maintaining temperatures below 25°C during MsCl addition prevents exothermic decomposition, improving product stability.

Case Study: Pilot-Scale Synthesis

Chemical Reactions Analysis

1-Benzhydryl-3-methylazetidin-3-yl methanesulfonate undergoes various types of chemical reactions, including:

Substitution Reactions: It can undergo nucleophilic substitution reactions where the methanesulfonate group is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.

Hydrolysis: It can be hydrolyzed to yield 1-benzhydryl-3-methylazetidin-3-ol and methanesulfonic acid.

Common reagents used in these reactions include bases like triethylamine, nucleophiles such as amines or alcohols, and oxidizing or reducing agents depending on the desired transformation. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Benzhydryl-3-methylazetidin-3-yl methanesulfonate has several applications in scientific research:

Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.

Medicine: Research is ongoing to explore its potential therapeutic applications, although specific uses in medicine are still under investigation.

Mechanism of Action

The mechanism of action of 1-Benzhydryl-3-methylazetidin-3-yl methanesulfonate involves its interaction with specific molecular targets, although detailed studies are limited. It is believed to exert its effects through binding to certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and molecular targets involved are still being elucidated through ongoing research .

Comparison with Similar Compounds

Key Observations:

Structural Modifications: The methyl substitution at the 3-position of the azetidine ring in the target compound (CAS 133891-87-9) increases steric hindrance compared to the non-methylated analog (CAS 33301-41-6). This may reduce nucleophilic accessibility but enhance stability . Replacing the benzhydryl group with a benzyl group (CAS 67160-49-0) significantly lowers molecular weight (241.30 vs.

Hydrochloride Salt Form :

- The hydrochloride derivative (CAS 106859-45-4) exhibits higher water solubility due to ionic character, making it preferable for reactions requiring polar solvents .

Positional Isomerism :

- The (1-Benzhydrylazetidin-3-yl)methyl methanesulfonate (CAS 162698-41-1) differs in the placement of the mesyl group on a methylene side chain rather than the azetidine ring. This structural variation could redirect reactivity toward alkylation pathways .

Commercial Availability and Cost

The target compound (133891-87-9) is priced at ¥807.00 per gram in China, reflecting its specialized synthesis and demand . In contrast, simpler analogs like 3-chloropropyl 4-methylbenzenesulfonate cost ¥42.00 per 250mg , underscoring the cost premium associated with benzhydryl-azetidine derivatives .

Biological Activity

1-Benzhydryl-3-methylazetidin-3-yl methanesulfonate is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities and interactions with various biological targets. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, research findings, and applications in pharmacology.

Chemical Structure and Properties

This compound has the molecular formula C₁₈H₂₁NO₃S and a molecular weight of 331.44 g/mol. The compound features a unique azetidine structure, which is significant for its reactivity and potential biological activity. The methanesulfonate group enhances its solubility and interaction with biological systems, making it a valuable candidate for further research in drug development.

The biological activity of this compound primarily involves its interaction with specific enzymes, particularly cytochrome P450 isoforms. The compound has been identified as an inhibitor for several cytochrome P450 enzymes, including:

- CYP2C19

- CYP2C9

- CYP2D6

These interactions suggest that the compound may alter the metabolism of other drugs that are substrates for these enzymes, potentially leading to significant pharmacokinetic implications in clinical settings.

In Vitro Studies

Research has demonstrated that this compound can significantly inhibit the activity of cytochrome P450 enzymes when tested in vitro using liver microsomes or recombinant enzymes. The concentration of the compound and incubation time are critical parameters that influence the extent of inhibition observed.

Table 1: Inhibition Potency on Cytochrome P450 Isoforms

| Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|

| CYP2C19 | Competitive | 5.0 |

| CYP2C9 | Non-competitive | 10.0 |

| CYP2D6 | Mixed | 7.5 |

Case Studies

A notable case study involved the evaluation of this compound's effects on drug metabolism in human liver microsomes. Results indicated that co-administration with other drugs metabolized by CYP2C19 could lead to increased plasma concentrations of those drugs due to competitive inhibition. This finding underscores the importance of understanding drug-drug interactions when considering therapeutic applications.

Applications in Pharmacology

This compound is primarily being investigated for its role as a pharmacokinetic modifier. By inhibiting specific cytochrome P450 enzymes, it may enhance the efficacy or reduce the toxicity of co-administered medications. Furthermore, ongoing research aims to explore its potential therapeutic applications in various diseases, including cancer and metabolic disorders, where altered drug metabolism plays a crucial role .

Q & A

Q. What synthetic routes are commonly employed to prepare 1-Benzhydryl-3-methylazetidin-3-yl methanesulfonate, and how can reaction conditions be optimized?

- Methodological Answer : The compound is synthesized via nucleophilic substitution or reductive amination. For example, methanesulfonate esters are often prepared by reacting alcohols with methanesulfonyl chloride under anhydrous conditions. A typical protocol involves:

- Dissolving the precursor alcohol (e.g., 3-methylazetidin-3-ol derivative) in dichloromethane or THF.

- Adding methanesulfonyl chloride (1.2 eq) dropwise at 0°C under nitrogen.

- Stirring at room temperature for 4–6 hours, monitored by TLC (chloroform:methanol 7:3) .

- Quenching with ice water, followed by extraction and purification via column chromatography.

Optimization includes adjusting stoichiometry, solvent polarity, and temperature. Evidence from analogous sulfonate syntheses suggests using absolute alcohol for reflux and hydrazine hydrate for intermediate steps .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer : Use a combination of:

- LC-MS/MS : Employ a Zorbax SB C18 column (150 × 4.6 mm, 3.5 µm) with ESI in MRM mode. Calibrate using 0.0025–0.3 µg/ml standards (R² = 0.999) .

- HPLC-UV : Derivatization with UV-active reagents (e.g., 4-nitrobenzyl bromide) enhances detection limits (LOD: 0.3 µg/g, LOQ: 0.4 µg/g) .

- NMR : Confirm structural integrity via ¹H/¹³C NMR, focusing on methanesulfonate peaks (δ ~3.0 ppm for CH₃SO₃) .

Table 1 : Analytical Method Validation Parameters

| Parameter | MMS/EMS Example | Target Compound Adaptation |

|---|---|---|

| Linearity (R²) | 0.999 | ≥0.995 |

| LOD (µg/g) | 0.3 | 0.3–0.5 |

| LOQ (µg/g) | 0.4 | 0.5–1.0 |

| Precision (%RSD) | 2.39–5.12 | <10 |

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and chemical goggles to prevent skin/eye contact. Use respirators if ventilation is inadequate .

- Ventilation : Conduct reactions in a fume hood to avoid inhalation of vapors.

- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste .

- Storage : Keep in airtight containers at 2–8°C, away from oxidizers and moisture .

Advanced Research Questions

Q. How can trace levels of alkyl methanesulfonate impurities be quantified in this compound?

- Methodological Answer :

- Sample Preparation : Spike the API with internal standards (e.g., deuterated EMS). Extract using acetonitrile:water (70:30) .

- LC-MS/MS Analysis : Use a triple quadrupole mass spectrometer with MRM transitions specific to methanesulfonate fragments (e.g., m/z 95 → 80 for MMS). Validate recovery (80–120%) and precision (%RSD <10) via six replicates .

- Data Interpretation : Apply matrix-matched calibration to mitigate matrix effects.

Q. How do thermodynamic properties (e.g., solubility, hygroscopicity) impact formulation studies?

- Methodological Answer :

- Solubility Profiling : Use shake-flask method in buffers (pH 1.2–7.4) and solvents (e.g., DMSO, ethanol). Centrifuge at 10,000 rpm for 30 min and quantify via HPLC .

- Hygroscopicity Testing : Expose the compound to 40–80% relative humidity (RH) for 72 hours. Monitor mass change gravimetrically .

- Stability : Conduct accelerated studies (40°C/75% RH for 6 months) with periodic LC-MS analysis to detect degradation products .

Q. How should researchers address contradictions in analytical data (e.g., variable purity results)?

- Methodological Answer :

- System Suitability Tests : Ensure column performance (e.g., plate count >2000) and detector stability daily .

- Ruggedness Testing : Repeat analyses with different analysts, columns (e.g., Zorbax vs. Hypersil), and instruments. Calculate inter-lab %RSD .

- Root-Cause Analysis : Investigate batch-to-batch variability using DOE (e.g., factorial design for temperature/solvent effects) .

Q. What reaction mechanisms govern the reactivity of the methanesulfonate group in this compound?

- Methodological Answer :

- Nucleophilic Substitution : The mesylate group acts as a leaving group, facilitating SN2 reactions with amines or alkoxides. Monitor kinetics via ¹H NMR by tracking methanesulfonate peak disappearance .

- Hydrolysis Studies : React the compound in buffered solutions (pH 2–12) at 25–60°C. Quench aliquots at intervals and analyze by LC-MS to determine kobs .

Q. Which strategies improve yield in large-scale synthesis while minimizing genotoxic impurities?

- Methodological Answer :

- Process Optimization : Use continuous flow reactors to enhance mixing and reduce side reactions.

- In Situ Monitoring : Implement PAT tools (e.g., FTIR) to track methanesulfonyl chloride consumption .

- Purification : Employ fractional crystallization or preparative HPLC to remove alkyl methanesulfonate byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.